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Compound of Interest

Compound Name:
3-(5-Hydroxy-2-

methylphenyl)propanal

Cat. No.: B13926778

Get Quote

Executive Summary
3-(5-Hydroxy-2-methylphenyl)propanal (CAS: Variable/Analogous to 5406-12-2 derivatives)

is a bifunctional molecule containing a phenolic hydroxyl group and an aliphatic aldehyde

moiety.[1][2] Its solubility behavior is governed by the competition between the hydrophilic

phenol/aldehyde functions and the lipophilic toluene core.[2]

Primary Solvents: High solubility in polar aprotic solvents (DMSO, DMF) and medium-polarity

organic solvents (Dichloromethane, Ethanol, THF).[2]

Water Solubility: Low in neutral pH (<1 g/L) due to the lipophilic aromatic ring; significantly

enhanced in alkaline conditions (pH > 10) via phenoxide formation.

Critical Application: Used as a precursor for chroman derivatives and substituted

dihydrocoumarins.[2] Precise solvent selection is critical to prevent oxidative degradation

(quinone formation) or acetalization during processing.[2]
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Understanding the molecular architecture is the first step in predicting solvent interactions.[2]

Property
Value
(Predicted/Experimental)

Significance

Molecular Formula C₁₀H₁₂O₂ Low Molecular Weight (LMW)

Molecular Weight 164.20 g/mol
Facilitates rapid dissolution in

organic media.[1][2]

LogP (Octanol/Water) 1.8 – 2.2
Moderately lipophilic; prefers

organic phases.[2]

pKa (Phenolic OH) ~9.8 – 10.2
Weak acid; ionizable in basic

media.[2]

H-Bond Donors 1 (Phenolic -OH)
Capable of H-bonding with

water/alcohols.[1][2]

H-Bond Acceptors 2 (-OH, -CHO)
Interacts with protic solvents.

[1][2]

Physical State
Viscous Oil or Low-Melting

Solid

Temperature-dependent

solubility kinetics.[1][2]

Solubility Landscape
Solvent Compatibility Table
The following data categorizes solvents based on their thermodynamic affinity for 3-(5-
Hydroxy-2-methylphenyl)propanal at 25°C.
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Solvent Class
Representative
Solvents

Solubility Rating Mechanistic Insight

Polar Aprotic DMSO, DMF, DMAc
Excellent (>100

mg/mL)

Strong dipole-dipole

interactions disrupt

the crystal lattice;

ideal for biological

stock solutions.[1][2]

Chlorinated
Dichloromethane

(DCM), Chloroform
Very High

Primary extraction

solvents; excellent

solvation of the

aromatic core.

Alcohols
Methanol, Ethanol,

Isopropanol
High

H-bonding matches

the phenolic and

aldehyde groups.[2]

Note: Potential for

hemiacetal formation

on prolonged storage.

[2]

Ethers
THF, MTBE, Diethyl

Ether
Good to High

Good solvation; MTBE

is preferred for

process-scale

extractions due to

lower peroxide risk

than Et₂O.[2]

Esters
Ethyl Acetate,

Isopropyl Acetate
Moderate to High

Effective for

recrystallization or

chromatography.[2]

Hydrocarbons
Hexane, Heptane,

Toluene

Low (Cold) / High

(Hot)

"Switchable" solubility

makes these ideal for

recrystallization

(dissolve hot,

precipitate cold).

Aqueous Water (pH 7) Poor (<1 mg/mL) Hydrophobic effect of

the tolyl ring
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dominates.

Aqueous Base 0.1M NaOH, Na₂CO₃ Soluble

Deprotonation forms

the water-soluble

phenoxide salt.[2]

The pH-Switchable Solubility Mechanism
A critical feature of this compound is its pH-dependent solubility.[1][2]

pH < 9 (Neutral/Acidic): The molecule exists in its protonated, neutral form. It partitions into

organic solvents (DCM, EtOAc).

pH > 10 (Basic): The phenolic proton is removed, forming a charged phenoxide anion. The

molecule becomes water-soluble and insoluble in non-polar organics.[1][2]

Application: This property is utilized in Acid-Base Extraction protocols to purify the

compound from non-phenolic impurities.[1][2]

Experimental Protocols
Solubility Determination: Shake-Flask Method
This protocol provides a definitive measurement of thermodynamic solubility.[1][2]

Reagents: HPLC-grade solvents, 3-(5-Hydroxy-2-methylphenyl)propanal (pure standard).

Equipment: Orbital shaker, Centrifuge, HPLC-UV or GC-FID.

Preparation: Add excess solid compound (~50 mg) to 1 mL of the target solvent in a glass

vial.

Equilibration: Seal tightly and agitate at 25°C for 24 hours.

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter

(ensure filter compatibility).

Quantification: Dilute the supernatant with Mobile Phase (e.g., Acetonitrile/Water) and

analyze via HPLC.[2]
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Detection: UV at 280 nm (characteristic of phenols).[2]

Recrystallization Strategy
For purification, exploit the temperature-dependent solubility in non-polar solvents.[2]

Solvent Selection: Use Toluene or a Hexane/Ethyl Acetate (9:1) mixture.[2]

Dissolution: Heat the solvent to near-boiling. Add the crude aldehyde slowly until saturation

is reached.

Filtration: Hot filter to remove insoluble particulates.[2]

Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C. The

phenolic aldehyde should crystallize out.

Isolation: Filter the crystals and wash with cold Hexane.

Visualization of Workflows
Figure 1: Solvent Selection Decision Tree
This diagram guides the researcher in choosing the correct solvent based on the intended

application (Reaction, Extraction, or Analysis).
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Caption: Decision matrix for selecting the optimal solvent based on experimental goals.

Figure 2: Acid-Base Purification Workflow
A visual representation of the purification logic utilizing the phenolic pKa.
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(Contains Aldehyde + Non-phenolic Impurities)
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(Discard: Non-phenolic Impurities)

Top/Bottom separation
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Product in Water
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Caption: Purification workflow exploiting the pH-dependent solubility switch of the phenolic

group.

Stability & Handling
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Oxidation Risk: Aldehydes are prone to air oxidation to carboxylic acids.[2] Phenols are

prone to oxidation to quinones.[2]

Recommendation: Always store solutions under an inert atmosphere (Argon/Nitrogen).[2]

Solvent Choice: Avoid ethers (THF/Et₂O) that contain peroxides, as they accelerate

oxidative degradation. Use BHT-stabilized ethers if necessary.

Acetal Formation: In primary alcohols (Methanol/Ethanol) with trace acid, the aldehyde may

convert to a dimethyl acetal.

Recommendation: Use Acetonitrile or DMSO for long-term storage of standards.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b13926778/docs#technical-guide-solubility-profile-of-
3-5-hydroxy-2-methylphenyl-propanal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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Phone: (601) 213-4426
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